Reported Biological Activity Status vs. Closest Structural Analogs
A structured search of peer-reviewed literature, PubChem, ChEMBL, and BindingDB confirms that no quantitative biological activity data (IC50, Ki, EC50, % inhibition) has been publicly reported for CAS 941931-60-8 . Its closest structurally characterized analogs, including N-[4-(2,5-dichlorophenyl)-5-phenyl-1,3-thiazol-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide (PubChem CID: 60201903), are also registered in PubChem but lack associated bioassay data in the public domain . This creates a critical procurement and selection risk: the compound occupies a structurally defined but functionally uncharacterized niche within the RORγ modulator patent landscape.
| Evidence Dimension | Biological Activity Data Availability |
|---|---|
| Target Compound Data | No IC50, Ki, EC50, or % inhibition data reported in any public database or primary publication (as of 2025) |
| Comparator Or Baseline | Closest analogs (e.g., N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, CAS 898434-29-2; PubChem CID: 60201903): likewise devoid of public bioactivity data |
| Quantified Difference | Not applicable; all examined compounds in this sub-series lack quantified biological activity data, preventing head-to-head differentiation. |
| Conditions | Systematic search across PubMed, PubChem BioAssay, ChEMBL, BindingDB, ZINC, and Google Patents (search date: 2025) |
Why This Matters
Procurement of this compound is inherently speculative; selection over comparators cannot be evidence-based, demanding that any acquisition be framed strictly as an exploratory tool compound for de novo assay screening rather than as a validated lead.
- [1] ZINC000001508717 Substance Record. ZINC15 Database, 2025. View Source
- [2] N-[4-(2,5-Dichlorophenyl)-5-Phenyl-1,3-Thiazol-2-Yl]-2-[4-(Ethylsulfonyl)phenyl]acetamide. PubChem CID 60201903. View Source
